molecular formula O2 B077818 Superoxide CAS No. 11062-77-4

Superoxide

Cat. No.: B077818
CAS No.: 11062-77-4
M. Wt: 31.999 g/mol
InChI Key: MYMOFIZGZYHOMD-UHFFFAOYSA-N
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Description

Superoxide is a compound that contains the this compound ion, which has the chemical formula O₂⁻. The this compound ion is particularly important as the product of the one-electron reduction of dioxygen (O₂), which occurs widely in nature. This compound is a reactive oxygen species and plays a crucial role in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Superoxide can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound compounds are typically produced by the direct reaction of alkali metals with dioxygen. For example, potassium this compound is produced by burning potassium in an oxygen-rich environment .

Mechanism of Action

Superoxide is unique compared to other oxygen-containing compounds:

    Oxides (O²⁻): Oxides are compounds where oxygen is bonded to another element, typically forming ionic or covalent bonds.

    Peroxides (O₂²⁻): Peroxides contain the peroxide ion, which has a bond order of one.

    Superoxides (O₂⁻): Superoxides contain the this compound ion, which has a bond order of 1.5.

Comparison with Similar Compounds

    Oxides: Water (H₂O), Carbon Dioxide (CO₂)

    Peroxides: Hydrogen Peroxide (H₂O₂), Sodium Peroxide (Na₂O₂)

    Superoxides: Potassium Superoxide (KO₂), Rubidium this compound (RbO₂)

This compound stands out due to its unique reactivity and role in biological systems, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

molecular oxygen
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InChI

InChI=1S/O2/c1-2
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InChI Key

MYMOFIZGZYHOMD-UHFFFAOYSA-N
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Canonical SMILES

O=O
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Molecular Formula

O2
Record name OXYGEN
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Record name OXYGEN
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DSSTOX Substance ID

DTXSID2037681
Record name Oxygen
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Molecular Weight

31.999 g/mol
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Physical Description

Oxygen is a colorless, odorless and tasteless gas. It will support life. It is noncombustible, but will actively support the burning of combustible materials. Some materials that will not burn in air will burn in oxygen. Materials that burn in air will burn more vigorously in oxygen. As a non-liquid gas it is shipped at pressures of 2000 psig or above. Pure oxygen is nonflammable. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Oxygen is used in the production of synthesis gas from coal, for resuscitation and as an inhalant., Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Light blue, odorless gas; [CHRIS] Transported as a compressed gas (cryogenic liquid); [CHEMINFO], Liquid, ODOURLESS COMPRESSED GAS., Colorless, odorless and tasteless gas.
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Boiling Point

-297.3 °F at 760 mmHg (USCG, 1999), -182.96 °C, -183 °C, -297.3 °F
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Solubility

39mg/L, 1 vol gas dissolves in 32 vol water at 20 °C, in 7 vol alcohol at 20 °C; sol in other organic liquids and usually to a greater extent than in water, 4.89 CU M SOL IN 100 CC WATER @ 0 °C; 2.46 CU M SOL IN 100 CC WATER @ 50 °C; 2.30 CU M SOL IN 100 CC WATER @ 100 °C; 2.78 G SOL IN 100 CC ALC @ 25 °C, 37.5 mg/mL at 21 °C, Solubility in water, ml/100ml at 20 °C: 3.1
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Density

1.14 at -297.4 °F (USCG, 1999) - Denser than water; will sink, Gas: 1.429 g/L at 0 °C; liq: 1.14 g/ml at -183 °C, 1.14 at -297.4 °F
Record name OXYGEN
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Record name OXYGEN
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Vapor Density

1.43 (AIR= 1), Relative vapor density (air = 1): 1.1
Record name OXYGEN
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Vapor Pressure

1 kPa at -211.9 °C; 10 kPa at -200.5 °C; 100 kPa at -183.1 °C
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Mechanism of Action

Oxygen therapy increases the arterial pressure of oxygen and is effective in improving gas exchange and oxygen delivery to tissues, provided that there are functional alveolar units. Oxygen plays a critical role as an electron acceptor during oxidative phosphorylation in the electron transport chain through activation of cytochrome c oxidase (terminal enzyme of the electron transport chain). This process achieves successful aerobic respiration in organisms to generate ATP molecules as an energy source in many tissues. Oxygen supplementation acts to restore normal cellular activity at the mitochondrial level and reduce metabolic acidosis. There is also evidence that oxygen may interact with O2-sensitive voltage-gated potassium channels in glomus cells and cause hyperpolarization of mitochondrial membrane., The exact mechanism whereby hypoxic pulmonary vasoconstriction is elicited is still unsettled. A possible role for toxic oxygen metabolites was evaluated, employing a set-up of blood-perfused isolated rat lungs. Hypoxic pulmonary vasoconstriction reflected as pulmonary arterial pressor responses, was evoked by alternately challenging the airways with a hypoxic- and a normoxic gas mixture, resulting in gradually increasing responses until a maximum was obtained. In a sequence of responses (mean +/- s.e. mean) increasing from 2.5 +/ - 0.2 kPa to 3.2 +/ - 0.1 kPa, administration to the perfusate of the inhibitor of xanthine oxidase, allopurinol reduced the subsequent response to 2.5 +/- 0.2 kPa (P < 0.001). By contrast, allopurinol did not affect vasoconstriction induced by serotonin or bradykinin. In control experiments responses continued to increase after administration of hypoxanthine (substrate of xanthine oxidase). Neither pretreatment with daily injections of the antioxidant vitamin E for 3 days in advance, nor addition to the perfusate of the scavenger enzymes superoxide dismutase and catalase, or dimethylsulfoxide had any impact on hypoxic pulmonary vasoconstriction; the subsequent responses rose at the same rate and in the same way as before. Thus, the present study has shown that allopurinol inhibition of xanthine oxidase depresses hypoxic pulmonary vasoconstriction. This could be due either to reduced production of toxic oxygen metabolites or to accumulation of purine metabolites. The absence of inhibitory effects of quenchers of toxic oxygen metabolites refutes a role for these metabolites in the elicitation of hypoxic pulmonary vasoconstriction. More likely, allopurinol inhibits hypoxic pulmonary vasoconstriction by interfering with the purine metabolism., Exposure to hyperoxia results in endothelial necrosis followed by type II cell proliferation. This suggests that type II cells are resistant to hyperoxia. Oxygen-induced lung injury may result from an overproduction of oxygen metabolites normally scavenged by antioxidants such as superoxide dismutase, glutathione peroxidase, catalase and reduced glutathione. Therefore, resistance of type II cells to hyperoxia may be linked to high antioxidant activities. To test this hypothesis /the authors/ compared in vitro the effects of a 24 hr exposure period to 95% O2 on cultured type II cells, lung fibroblasts and alveolar macrophages isolated from rats. We show that type II cells, when compared with other cell types, are highly sensitive to hyperoxia as shown by increased lactate dehydrogenase release, decreased deoxyribose nucleic acid and protein content of Petri dishes and decreased thymidine incorporation into DNA. Synthesis of dipalmitoylphosphatidylcholine was also significantly reduced. Antioxidant enzyme activities as well as glutathione content were not higher in type II cells than in other cell types. However, hyperoxia results in a decreased superoxide dismutase activity and glutathione content in type II cells which was not observed in fibroblasts. /It was concluded/ that adaptative changes in superoxide dismutase and glutathione metabolism could be important defense mechanisms in cells exposed to hyperoxia., Oxygen, essential for mammalian life, is paradoxically harmful. If O2 is given at high enough concentrations for long enough times, the body's protective mechanisms are overwhelmed, leading to cellular injury and, with continued exposure, even death. In the course of O2 metabolism, several toxic substances are generated, including superoxide anion (O2-), hydrogen peroxide (H2O2), hydroxyl radical (OH-), lipid peroxides, and others. Without the availability of several enzymes that destroy these toxic intermediary compounds, cell death quickly occurs. The protective enzymes include superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GP). Glutathione reductase (GR) participates by re-forming glutathione, which is preferentially oxidized, thereby sparing sulfhydryl-bearing proteins and cell wall constituents. Other contributors to the control of oxidant toxicity include vitamin C (ascorbic acid), vitamin E (alpha-tocopherol), vitamin A, and selenium, a cofactor for GP. Normally, a balance exists between the production of toxic oxidants and their destruction by antioxidant mechanisms. Some individuals may lack the ability to produce sufficient antioxidants and suffer a slow progressive tissue deterioration as a result., Protein accumulation in the BAL fluid results from damage to the pavement-like cells that line the alveolar sacs, known as type I cells, which cover 95% of the alveolar surface. Type I cells are generally incapable of dividing, but when damaged, can be replaced by the type II alveolar cells interspersed among them. Type II cells are less susceptible to toxic injury, can proliferate rapidly, and can be transformed into type I cells. Toxic injuries that affect only type I cells can be repaired by this proliferative process. To the extent that type II cells are also injured, the effects are more severe and may lead to permanent changes. Other types of cells in the lung are also affected, especially the capillary endothelial cells, leading to leakage of blood plasma into the interstitial tissue between the alveoli, and ultimately into the alveoli. Blood cells in the capillaries may also form a clot or may leak into alveolar spaces (hemorrhage). Other cells in the interstitium, such as fibroblasts, are damaged. An inflammatory response, with infiltration of white blood cells, proliferation of fibroblasts, and subsequent fibrosis may follow., For more Mechanism of Action (Complete) data for OXYGEN (11 total), please visit the HSDB record page.
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Impurities

/Possible impurities:/ Argon; krypton; xenon; methane; ethane; ethylene; acetylene; carbon dioxide; carbon monoxide; nitrous oxide; halogenated refrigerants; solvents /some impurities may be generated from the production process/
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Color/Form

Colorless gas, Slightly bluish liquid at -183 °C

CAS No.

7782-44-7, 11062-77-4
Record name OXYGEN
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Melting Point

-361 °F (USCG, 1999), -218.4 °C, TRIPLE POINT TEMP: 54.4 DEG K; TRIPLE POINT PRESSURE: 0.0015 ATM; HEAT OF FUSION: 3.3 CAL/G, -361 °F
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Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name OXYGEN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/920
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

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